

Toxicological Profile of Penconazole on Non-Target Organisms: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Penconazole is a systemic triazole fungicide widely used in agriculture to control fungal pathogens. Its mode of action is the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes. While effective against target fungi, there is a growing body of evidence detailing its toxicological impact on a range of non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of penconazole, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways affected in non-target species. The information compiled herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental and physiological effects of this fungicide.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of **penconazole** to a variety of non-target organisms. Data is presented to facilitate cross-species comparison of toxicological endpoints.

Table 1: Acute Toxicity of **Penconazole** to Non-Target Organisms



Species	Organism Type	Endpoint	Value	Exposure Duration	Reference
Daphnia magna	Aquatic Invertebrate	48-h EC50	326.8 μg/L	48 hours	[1]
Astacus leptodactylus (Crayfish)	Aquatic Invertebrate	96-h LC50	18.7 mg/L	96 hours	[2]
Oncorhynchu s mykiss (Rainbow Trout)	Fish	96-h LC50	1.8 mg/L	96 hours	
Lepomis macrochirus (Bluegill Sunfish)	Fish	96-h LC50	1.6 mg/L	96 hours	
Cyprinus carpio (Common Carp)	Fish	96-h LC50	2.7 mg/L	96 hours	
Eisenia fetida	Terrestrial Invertebrate	14-d LC50	> 331.5 mg/kg soil	14 days	[3]
Apis mellifera (Honeybee)	Terrestrial Invertebrate	48-h Acute Contact LD50	> 3.0 µ g/bee	48 hours	[3]
Apis mellifera (Honeybee)	Terrestrial Invertebrate	48-h Acute Oral LD50	> 3.0 μ g/bee	48 hours	[3]
Anas platyrhynchos (Mallard Duck)	Bird	Acute Oral LD50	> 2000 mg/kg bw	Single dose	
Colinus virginianus	Bird	Acute Oral LD50	2424 mg/kg bw	Single dose	-



(Bobwhite

Quail)

Rat	Mammal	Acute Oral LD50	2125 mg/kg bw	Single dose	[1]
Rat	Mammal	Acute Dermal LD50	> 3000 mg/kg bw	24 hours	[4]
Rat	Mammal	4-h Acute Inhalation LC50	> 4.0 mg/L	4 hours	[4]

Table 2: Chronic Toxicity and No-Observed-Adverse-Effect-Levels (NOAELs) of **Penconazole**



Species	Organism Type	Endpoint	Value	Exposure Duration	Reference
Daphnia magna	Aquatic Invertebrate	21-d NOEC (Reproductio n)	< 32.7 μg/L	21 days	
Eisenia fetida	Terrestrial Invertebrate	Chronic NOEC (Reproductio n)	Not Available	-	_
Anas platyrhynchos (Mallard Duck)	Bird	Dietary LC50	> 5000 ppm	8 days	
Colinus virginianus (Bobwhite Quail)	Bird	Dietary LC50	> 5000 ppm	8 days	
Rat	Mammal	2-year NOAEL (male)	8.1 mg/kg bw/day	2 years	[4]
Rat	Mammal	2-year NOAEL (female)	10.5 mg/kg bw/day	2 years	[4]
Dog	Mammal	1-year NOAEL	3.1 mg/kg bw/day	1 year	[5]
Rat	Mammal	2-generation Reproduction NOAEL (Parental)	24 mg/kg bw/day	2 generations	[4]
Rat	Mammal	2-generation Reproduction	20 mg/kg bw/day	2 generations	[4]



_		NOAEL (Offspring)			
Rabbit	Mammal	Development al NOAEL (Maternal)	75 mg/kg bw/day	Gestation	[4]
Rabbit	Mammal	Development al NOAEL (Embryo/fetal)	50 mg/kg bw/day	Gestation	[4]

Experimental Protocols

The toxicological data presented in this guide are derived from studies that largely follow standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments cited.

Aquatic Toxicity Testing

This test is designed to determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

- Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), and Zebrafish (Danio rerio).
- Test Conditions:
 - A semi-static or flow-through system is used to maintain the concentration of the test substance.
 - Fish are exposed to at least five concentrations of **penconazole** in a geometric series.
 - A control group is maintained in water without the test substance.
 - Water temperature, pH, and dissolved oxygen levels are monitored and maintained within species-specific optimal ranges.



- A photoperiod of 12-16 hours of light is typically used.
- Procedure:
 - Healthy, acclimated fish are randomly distributed into test chambers.
 - The test substance is introduced to achieve the desired nominal concentrations.
 - Observations for mortality and sub-lethal effects (e.g., loss of equilibrium, abnormal swimming behavior) are made at 24, 48, 72, and 96 hours.
 - Water samples are taken at the beginning and end of the test to verify exposure concentrations.
- Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using appropriate statistical methods, such as probit analysis.

This test determines the concentration of a substance that immobilizes 50% of Daphnia magna (EC50) over a 48-hour period.

- Test Organism: Daphnia magna neonates, less than 24 hours old.
- Test Conditions:
 - A static test system is typically used.
 - Daphnids are exposed to at least five concentrations of penconazole.
 - A control group is maintained in culture medium.
 - The test is conducted at 20 ± 2°C with a 16-hour light/8-hour dark photoperiod.
- Procedure:
 - Groups of daphnids are placed in test vessels containing the test solutions.
 - Observations for immobilization (defined as the inability to swim within 15 seconds after gentle agitation) are made at 24 and 48 hours.



 Data Analysis: The EC50 at 48 hours is calculated using statistical methods like the probit or logit model.

Terrestrial Ecotoxicity Testing

This test evaluates the acute toxicity of a substance to earthworms (Eisenia fetida) in artificial soil.

- Test Organism: Adult Eisenia fetida with a well-developed clitellum.
- Test Conditions:
 - The test is conducted in artificial soil composed of sand, kaolin clay, sphagnum peat, and calcium carbonate.
 - Penconazole is thoroughly mixed into the soil at a range of concentrations.
 - The soil moisture content and temperature (20 ± 2°C) are maintained.
- Procedure:
 - Earthworms are introduced into the prepared soil.
 - Mortality is assessed after 7 and 14 days. Sub-lethal effects like changes in body weight are also recorded.
- Data Analysis: The LC50 at 14 days is calculated.

This chronic test assesses the effects of a substance on the reproductive output of earthworms.

- Test Organism: Adult Eisenia fetida.
- Test Conditions: Similar to the acute test, but with a longer duration.
- Procedure:
 - Adult worms are exposed to various concentrations of penconazole in artificial soil for 28 days.



- During this period, mortality and changes in adult body weight are recorded.
- After 28 days, the adult worms are removed, and the soil is incubated for another 28 days.
- The number of juvenile worms produced in each replicate is then counted.
- Data Analysis: The No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percentage reduction in reproduction (e.g., EC50) are determined.

These tests determine the acute oral and contact toxicity of a substance to adult honeybees (Apis mellifera).

- Test Organism: Young adult worker honeybees.
- Oral Toxicity (OECD 213):
 - Bees are starved for a few hours and then provided with a sucrose solution containing penconazole at various concentrations.
 - Consumption of the dosed solution is monitored.
 - Mortality and behavioral abnormalities are observed at 4, 24, and 48 hours (and up to 96 hours if necessary).
 - The LD50 (dose per bee) is calculated based on the amount of substance consumed.
- Contact Toxicity (OECD 214):
 - A small droplet of **penconazole** solution in an appropriate solvent is applied to the dorsal thorax of each bee.
 - Bees are then housed in cages with access to a clean food source.
 - Mortality and behavioral effects are recorded at the same time intervals as the oral test.
 - The LD50 (dose per bee) is determined.

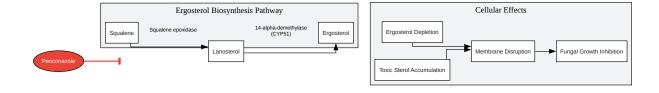
Signaling Pathways and Mechanisms of Toxicity



Penconazole's primary mode of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. However, its interaction with cytochrome P450 enzymes also leads to toxic effects in non-target organisms, including endocrine disruption.

Inhibition of Ergosterol Biosynthesis

Penconazole is a sterol demethylation inhibitor (DMI). It specifically targets the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the conversion of lanosterol to ergosterol in fungi.[6][7][8][9] The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane, ultimately disrupting its structure and function and inhibiting fungal growth. While this mechanism is specific to fungi, the interaction of **penconazole** with other cytochrome P450 enzymes in non-target organisms can lead to adverse effects.



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Inhibition of Ergosterol Biosynthesis by **Penconazole**.

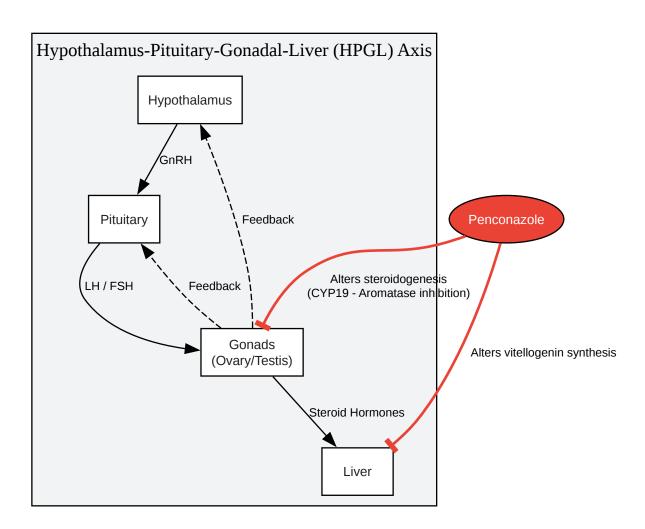
Endocrine Disruption

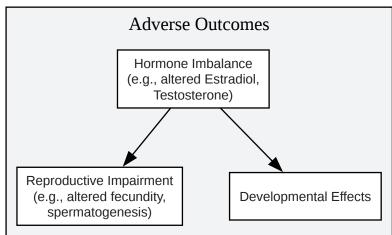
Penconazole has been identified as an endocrine-disrupting chemical (EDC) in various non-target organisms. Its interference with cytochrome P450 enzymes extends to those involved in steroidogenesis, leading to hormonal imbalances.[10][11]

In zebrafish (Danio rerio), exposure to **penconazole** has been shown to disrupt the Hypothalamus-Pituitary-Gonadal-Liver (HPGL) axis.[12][13] This axis is critical for regulating reproduction and development. **Penconazole** exposure can alter the expression of genes



involved in this pathway, leading to changes in the levels of key reproductive hormones such as 17β -estradiol and testosterone.





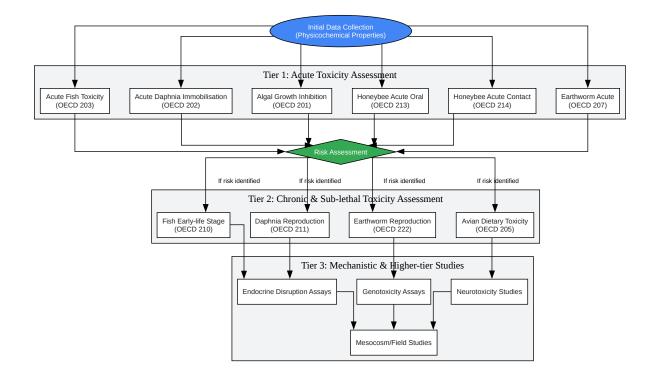
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Penconazole-induced Endocrine Disruption via the HPGL Axis.

Experimental Workflow Visualization

The assessment of **penconazole**'s toxicity on non-target organisms follows a structured, tiered approach. The following diagram illustrates a typical experimental workflow.



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Tiered Experimental Workflow for Ecotoxicological Assessment.

Conclusion

The available data clearly indicate that **penconazole**, while an effective fungicide, poses a toxicological risk to a variety of non-target organisms. Its effects range from acute lethality to chronic reproductive and developmental impairment. The primary mechanism of toxicity, inhibition of cytochrome P450 enzymes, is not only responsible for its fungicidal activity but also for its endocrine-disrupting properties in vertebrates. This technical guide summarizes the key toxicological endpoints and methodologies for assessing the impact of **penconazole**. A thorough understanding of these effects is crucial for conducting comprehensive environmental risk assessments and for the development of safer, more target-specific fungicides in the future. Further research into the sublethal effects of **penconazole** on a wider range of terrestrial and aquatic organisms is warranted to fully elucidate its environmental impact.

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